

High-Resolution NMR Characterization Guide: 3-(2-Formylphenyl)-5-methoxybenzoic Acid[1]

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Compound of Interest

Compound Name: 3-(2-Formylphenyl)-5-methoxybenzoic acid

CAS No.: 1261921-18-9

Cat. No.: B6396786

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Executive Summary & Structural Logic

Objective: To distinguish the target product from unreacted starting materials (2-bromobenzaldehyde and 3-carboxy-5-methoxyphenylboronic acid) and regioisomers using ^1H and ^{13}C NMR.

The Challenge: The molecule contains two distinct carbonyl environments (aldehyde vs. carboxylic acid) and an asymmetric biphenyl core. Standard CDCl_3 solvents often fail to resolve the carboxylic acid proton due to exchange broadening. **The Solution:** Use DMSO-d_6 to lock the acidic proton and stabilize the polar conformation.

Structural Numbering Reference

- Ring A (Benzoic Acid Side): 1,3,5-substituted.[1]
 - C1: Linker to Ring B
 - C3: Carboxylic Acid (-COOH)

- C5: Methoxy (-OCH₃)
- Ring B (Formylphenyl Side): 1,2-substituted (ortho).[1]
- C1': Linker to Ring A
- C2': Formyl group (-CHO)

Experimental Protocol (Self-Validating System)

Solvent Selection Strategy

- Primary Solvent: DMSO-d₆ (99.9% D).
 - Reasoning: DMSO forms strong hydrogen bonds with the carboxylic acid (-COOH), shifting it to ~13.0 ppm and sharpening the peak for integration.[1] It also prevents aggregation of the biphenyl system.
- Alternative: Acetone-d₆ (if DMSO signals overlap with key aliphatic impurities).
- Avoid: CDCl₃ (Acid proton often invisible; poor solubility).

Acquisition Parameters (400 MHz+)

- Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
- Relaxation Delay (D1): Set to 5.0 seconds.
 - Critical: The quaternary carbons (C-COOH, C-CHO) and the aldehyde proton have long T1 relaxation times. A short D1 will suppress their integration, leading to false quantitation. [1]
- Temperature: 298 K (25°C).

1H NMR Interpretation: Performance vs. Alternatives

The following table compares the Target Product against its Starting Material (Alternative A) to demonstrate the "performance" of the synthesis (Suzuki Coupling).

Table 1: Comparative ^1H NMR Shifts (DMSO- d_6)

Feature	Target Product (3-(2-Formylphenyl)-5-methoxybenzoic acid)	Alternative A (Start Mat: 2-Bromobenzaldehyde)	Interpretation & Validation Logic
Aldehyde (-CHO)	9.85 - 9.95 ppm (s, 1H)	10.30 ppm (s, 1H)	Shift Upfield: The biphenyl ring current shields the aldehyde slightly compared to the bromo-precursor.
Acid (-COOH)	12.8 - 13.2 ppm (br s, 1H)	Absent	Primary Confirmation: Presence proves the benzoic acid moiety is attached. [1]
Methoxy (-OCH ₃)	3.84 ppm (s, 3H)	Absent	Stoichiometry Check: Integral must be 3:1 relative to the aldehyde. [1]
Ring A (H2)	~7.80 ppm (t, J=1.5 Hz)	Absent	The proton between the Linker and COOH. [1] Appears as a triplet due to meta-coupling to H4 and H6.
Ring A (H4/H6)	7.45 - 7.65 ppm (dd)	Absent	Diagnostic meta-coupling (J ~1.5-2.0 Hz) confirms 1,3,5-substitution. [1]
Ring B (H3')	7.95 ppm (d, J=7.8 Hz)	7.85 ppm (d)	Proton ortho to the aldehyde. [1] Deshielded by the carbonyl anisotropy.

Detailed Spectral Analysis[\[1\]](#)[\[2\]](#)[\[3\]](#)

- The "Anchor" Signals:
 - Start by identifying the Methoxy singlet (~3.84 ppm). Calibrate integration to 3.0.
 - Check the Aldehyde singlet (~9.9 ppm). It must integrate to 1.0. If <1.0, you likely have oxidation to the di-acid (impurity).[1]
- The Biphenyl Region (6.5 - 8.5 ppm):
 - Ring A (Acid side): Look for three distinct signals with fine splitting (meta-coupling, $J \approx 1.5$ Hz). Unlike ortho-substituted rings, these protons do not show large splitting (7-8 Hz).[1]
 - Ring B (Aldehyde side): Look for a classic 4-proton aromatic system. The proton adjacent to the aldehyde (H3') will be the most downfield doublet (~7.95 ppm) in this cluster.

13C NMR Interpretation

Carbon NMR provides the definitive proof of the carbon skeleton, distinguishing the two carbonyl types which often overlap in IR spectroscopy.[1]

Table 2: Key 13C Chemical Shifts (DMSO-d₆)[1][4][5]

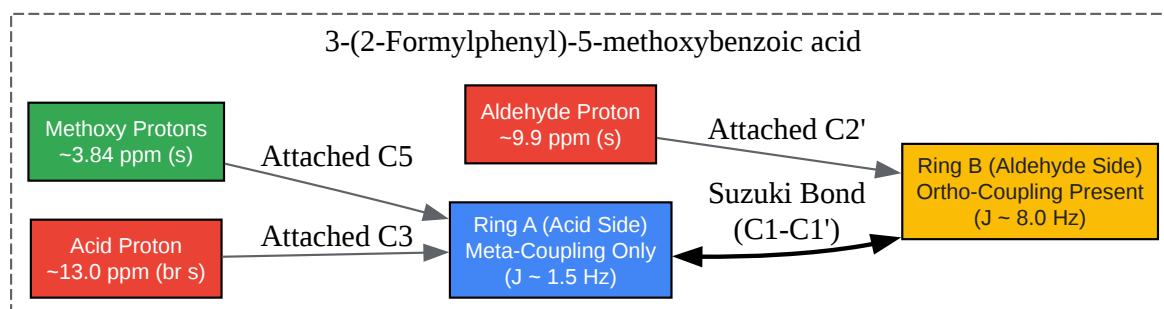
Carbon Type	Shift (δ , ppm)	Distinction Logic
Aldehyde (C=O)	191.5 - 192.5	Most downfield signal.[1] Characteristic of conjugated aldehydes.
Acid (COOH)	166.5 - 167.5	Significantly upfield from the aldehyde.
Methoxy (OCH ₃)	55.5 - 56.0	The only aliphatic signal in the pure compound.
Aromatic C-O	159.0 - 160.0	Quaternary carbon attached to Methoxy (Ring A).
Junction Carbons	140.0 - 142.0	Quaternary carbons linking the two rings (C1 and C1').

Visualization: Structural Validation Workflows

Diagram 1: Structural Assignment Map

This diagram maps the NMR signals to the specific protons, highlighting the coupling networks.

[1]

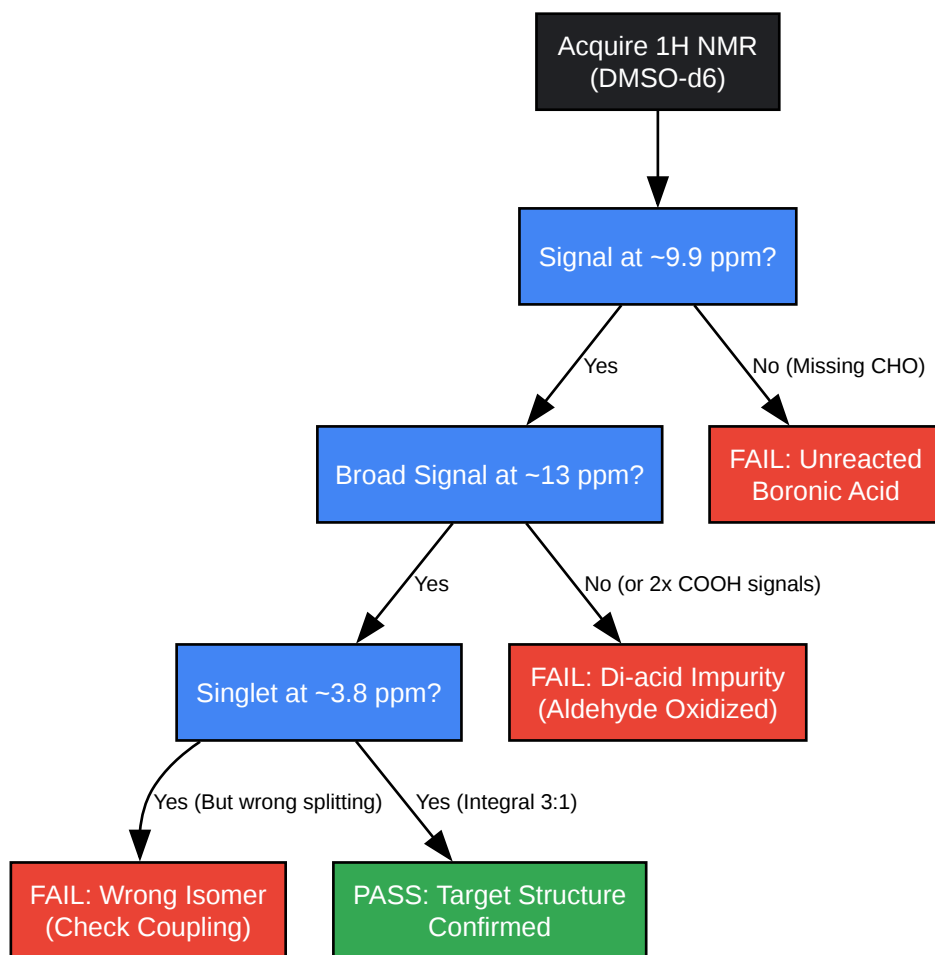


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Caption: Signal assignment map distinguishing the two aromatic systems based on substituent effects.

Diagram 2: Logic Flow for Product Validation

A decision tree to rule out common failure modes (Starting material contamination or oxidation).



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Caption: Step-by-step validation logic to confirm product identity and purity.

Advanced "Pro-Tip": Rotational Isomerism

Because of the ortho-formyl group, this biphenyl system has restricted rotation around the C1-C1' bond (atropisomerism).

- Observation: In standard 1H NMR at room temperature, the signals may appear slightly broadened if the rotation rate is comparable to the NMR timescale.
- Verification: If peaks are unusually broad in DMSO, heat the sample to 320 K (47°C). If peaks sharpen, it confirms restricted rotation (dynamic NMR effect) rather than paramagnetic impurities.[1]

References

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- Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [\[Link\]](#) (Authoritative source for solvent effects and chemical shift tables).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [\[Link\]](#) (Essential for distinguishing solvent peaks from the methoxy signal).
- Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [\[Link\]](#) (Context for the synthesis and expected side-products of biphenyls).

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Sources

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